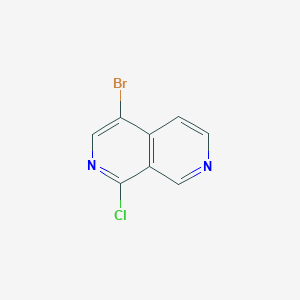

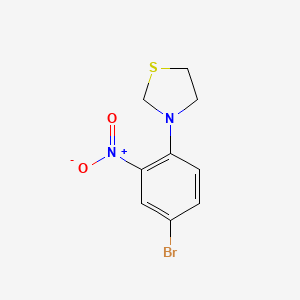

4-溴-1-氯-2,7-萘啶

描述

- Safety Information : It is classified as a Warning substance with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Synthesis Analysis

- Multicomponent Reactions (MCR) : Trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate .

- Friedländer Approach : Green strategies have been employed for the synthesis of 1,8-naphthyridines using the Friedländer approach .

- Hydroamination of Terminal Alkynes Followed by Friedländer Cyclization : This method yields 1,8-naphthyridines .

- Metal-Catalyzed Synthesis : Metal-catalyzed reactions have been explored for constructing these heterocycles .

- Ring Expansion Reaction : The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation produces 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Molecular Structure Analysis

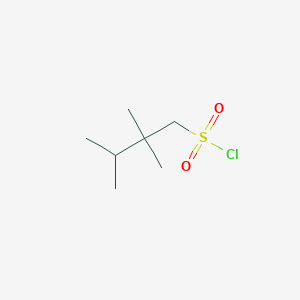

The molecular formula of 4-bromo-1-chloro-2,7-naphthyridine is C8H4BrClN2. Its 1H NMR spectrum reveals characteristic peaks corresponding to its structure .

Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 leads to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones via cycloaddition and ring expansion with rearrangement .

科学研究应用

Synthesis of Heterocyclic Compounds

4-Bromo-1-chloro-2,7-naphthyridine: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactive halogen sites are suitable for cross-coupling reactions, which are fundamental in constructing complex molecular architectures found in many pharmaceuticals and agrochemicals .

Medicinal Chemistry: Anticancer Agents

In medicinal chemistry, this compound has been utilized to develop anticancer agents. The naphthyridine scaffold, when functionalized appropriately, has shown promise in inhibiting the growth of cancer cells. The bromo and chloro substituents can be modified to enhance the compound’s affinity for specific biological targets .

Biological Activity: HIV Inhibition

The structural motif of naphthyridine is known to exhibit anti-HIV properties. By further functionalizing 4-Bromo-1-chloro-2,7-naphthyridine , researchers can develop potent inhibitors that can interact with the viral enzymes or proteins, thereby halting the replication of the HIV virus .

Anti-Microbial Applications

Naphthyridines, including derivatives of 4-Bromo-1-chloro-2,7-naphthyridine , are studied for their antimicrobial properties. They can be synthesized into compounds that disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes, offering a pathway to new antibiotics .

Development of Analgesics and Anti-Inflammatory Drugs

The compound’s framework is conducive to creating analgesic and anti-inflammatory drugs. By exploring the reactivity of the bromo and chloro groups, researchers can synthesize derivatives that modulate pain receptors or inflammatory pathways in the body .

Photophysical Applications

4-Bromo-1-chloro-2,7-naphthyridine: can be used to create fluorescent probes and materials due to its photophysical properties. These materials have applications in bioimaging, where they can be used to track biological processes in real-time with high specificity .

安全和危害

作用机制

Target of Action

Naphthyridines, the class of compounds to which it belongs, are known to have a wide range of biological activities .

Mode of Action

It’s known that alkyl halides can react with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

Naphthyridines are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

属性

IUPAC Name |

4-bromo-1-chloro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGSESNVOYYPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)